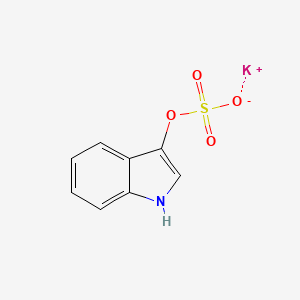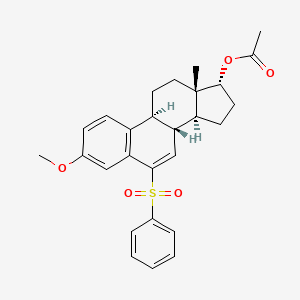
Verapamil-D7 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Verapamil-D7 Hydrochloride is the labelled analogue of Verapamil Hydrochloride . Verapamil belongs to a class of medications called calcium-channel blockers . It works by relaxing the muscles of your heart and blood vessels so the heart does not have to pump as hard . Verapamil also increases the supply of blood and oxygen to the heart and slows electrical activity in the heart to control the heart rate .
Synthesis Analysis
The synthesis of Verapamil Hydrochloride has been studied using cation exchange resins . The uptake studies were conducted using the rotating bottle apparatus . The drug-resin complexes were evaluated using XRD, SEM, and particle size analysis .Molecular Structure Analysis
Verapamil Hydrochloride has a molecular formula of CHClNO, an average mass of 491.063 Da, and a monoisotopic mass of 490.259827 Da .Chemical Reactions Analysis
The thermal properties of Verapamil Hydrochloride were evaluated using Thermogravimetry (TG) to determine the thermal mass loss, as well as to study the kinetics of Verapamil Hydrochloride thermal decomposition .Physical And Chemical Properties Analysis
Verapamil Hydrochloride shows thermal stability up to 180 °C and melts at 146 °C, followed by total degradation . The drug is compatible with all the excipients evaluated . The drug showed degradation when subjected to oxidizing conditions, suggesting that the degradation product is 3,4-dimethoxybenzoic acid derived from alkyl side chain oxidation .Applications De Recherche Scientifique
Transdermal Drug Delivery System
Verapamil Hydrochloride has been used in the development of a sustained-release transdermal delivery system . This system was developed to overcome the low bioavailability and long half-life of Verapamil Hydrochloride and enhance its antihypertensive effect . The system continuously released Verapamil Hydrochloride for 24 hours .
Sustained Release Formulation
Verapamil Hydrochloride has been used in the preparation of a sustained release formulation using ion exchange resins . This formulation was prepared successfully and correlated very well with the USP monograph for Verapamil Hydrochloride extended release capsules .
Thermal Characterization
Verapamil Hydrochloride has been evaluated for its thermal characterization using a variety of techniques including TG, DSC, Fourier transform infrared spectroscopy (FTIR), liquid chromatography, and X-ray diffraction (XRD) .
Mécanisme D'action
Target of Action
Verapamil-D7 Hydrochloride, a deuterated form of Verapamil Hydrochloride , primarily targets the L-type calcium channels . These channels are crucial for the influx of calcium ions into smooth muscle cells and cardiac muscle cells . The compound also targets the Cav1.2 channel .
Mode of Action
Verapamil-D7 Hydrochloride acts as a calcium channel blocker . It inhibits the entry of calcium ions into these cells, leading to relaxation of the blood vessels and decreased cardiac contractility . This interaction results in a reduction of the heart’s workload and an increase in the supply of blood and oxygen to the heart .
Biochemical Pathways
Verapamil-D7 Hydrochloride affects several biochemical pathways. It has been shown to inhibit the Thioredoxin-Interacting Protein/NLRP3 pathways , which play a critical role in the pathogenesis of non-alcoholic fatty liver disease . The compound also induces Cholecystokinin (CCK) , a peptide hormone known for its role in nutrient digestion and insulin secretion .
Pharmacokinetics
Verapamil-D7 Hydrochloride is rapidly metabolized following intravenous administration . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties significantly impact its bioavailability . The deuterium substitution in Verapamil-D7 Hydrochloride allows for more precise analysis in pharmacokinetics and drug metabolism studies .
Result of Action
The molecular and cellular effects of Verapamil-D7 Hydrochloride’s action are far-reaching. It significantly boosts β-cell proliferation, enhances glucose-stimulated insulin secretion, and fortifies cellular resilience . It also causes DNA damage and upregulates expression of hsp70, cat, and sod in the liver .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Verapamil-D7 Hydrochloride. For instance, the presence of the drug in aquatic ecosystems can impact non-target life forms, including fish . Moreover, photochemical products of Verapamil significantly lower the number of juveniles, number of clutches, and body size of Daphnia .
Safety and Hazards
Verapamil should be kept away from heat and sources of ignition . Formation of dust and aerosols should be avoided . It is recommended to provide appropriate exhaust ventilation where dust is formed . Ground all equipment containing material . Do not ingest. Do not breathe dust. Wear suitable protective clothing .
Orientations Futures
Verapamil has been used to treat hypertension, angina, and certain heart rhythm disorders . The immediate-release tablets are also used alone or with other medications to prevent and treat irregular heartbeats . Verapamil injection is used in adults and children to rapidly or temporarily restore normal heart rate in people with certain heart rhythm disorders . High blood pressure is a common condition and when not treated, can cause damage to the brain, heart, blood vessels, kidneys and other parts of the body .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3,20D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-OMVHPOPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Verapamil-D7 Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)





